molecular formula C10H9BrN2 B1592765 6-Bromonaphthalene-1,2-diamine CAS No. 1241377-74-1

6-Bromonaphthalene-1,2-diamine

Cat. No.: B1592765
CAS No.: 1241377-74-1
M. Wt: 237.1 g/mol
InChI Key: XTONHEFSOWWNHK-UHFFFAOYSA-N
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Description

6-Bromonaphthalene-1,2-diamine is an organic compound with the molecular formula C10H9BrN2 It is a derivative of naphthalene, where two amino groups are substituted at the 1 and 2 positions, and a bromine atom is substituted at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonaphthalene-1,2-diamine typically involves the bromination of naphthalene followed by the introduction of amino groups. One common method involves the following steps:

    Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 6-bromonaphthalene.

    Amination: The brominated product is then subjected to amination using ammonia or an amine source under high temperature and pressure to introduce the amino groups at the 1 and 2 positions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process typically includes:

    Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of naphthalene.

    Catalytic Amination:

Chemical Reactions Analysis

Types of Reactions: 6-Bromonaphthalene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthalene-1,2-diamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or Grignard reagents.

Major Products:

    Oxidation: Products include naphthoquinones and other oxidized derivatives.

    Reduction: The major product is naphthalene-1,2-diamine.

    Substitution: Depending on the substituent, products can vary widely, including hydroxylated or alkylated derivatives.

Scientific Research Applications

6-Bromonaphthalene-1,2-diamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-Bromonaphthalene-1,2-diamine depends on its specific application:

    Pharmacological Effects: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biochemical Probes: It can bind to specific biomolecules, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

6-Bromonaphthalene-1,2-diamine can be compared with other naphthalene derivatives:

    Naphthalene-1,2-diamine: Lacks the bromine atom, leading to different reactivity and applications.

    6-Chloronaphthalene-1,2-diamine: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.

    1,2-Diaminonaphthalene: Without any halogen substitution, it has distinct chemical behavior and uses.

Properties

IUPAC Name

6-bromonaphthalene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTONHEFSOWWNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622398
Record name 6-Bromonaphthalene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241377-74-1
Record name 6-Bromonaphthalene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6-bromo-1-nitronaphthalen-2-amine (11.6 g, 43.4 mmol) in ethanol (430 mL) under argon was added Raney Nickel (˜5 g, NOTE: no effort was made to remove the water from the nickel). Hydrogen gas was bubbled through the reaction mixture for 2 minutes. The reaction was stirred under an atmosphere of hydrogen at room temperature. After 16 hours, the Raney Nickel was removed by filtration over Celite and rinsed with ethyl acetate. The filtrate was thoroughly concentrated to yield 6-bromonaphthalene-1,2-diamine (9.2 g, 88% yield).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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